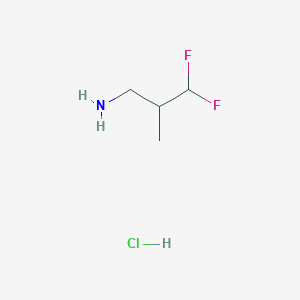

3,3-Difluoro-2-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoro-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICURWDGBQWWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The target compound’s structure—a primary amine hydrochloride with geminal difluorination at C3 and a methyl group at C2—presents synthetic challenges due to fluorine’s electronegativity and the steric demands of the branched carbon chain. Three principal strategies dominate the literature:

- Reductive amination of fluorinated ketones

- Gabriel synthesis using halogenated precursors

- Nitrile reduction followed by salt formation

Each method’s feasibility depends on precursor availability, reaction scalability, and purity requirements.

Reductive Amination of 3,3-Difluoro-2-methylpropanal

Reaction Mechanism and Conditions

This two-step process involves:

- Oxime formation : Treating 3,3-difluoro-2-methylpropanal with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours.

- Reduction : Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) in methanol converts the oxime to the primary amine.

The amine is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether, yielding 68–72% after recrystallization.

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | ±5% yield |

| H₂ Pressure | 45–50 psi | Critical for rate |

| Catalyst Loading | 4–6 wt% Pd/C | Maximizes turnover |

Gabriel Synthesis from 1-Bromo-3,3-difluoro-2-methylpropane

Halogenation and Phthalimide Coupling

- Bromination : Reacting 3,3-difluoro-2-methylpropan-1-ol with PBr₃ in dichloromethane (0°C, 2 hours) achieves 89% bromide yield.

- Nucleophilic substitution : Potassium phthalimide in DMF (120°C, 12 hours) gives the protected amine (83% yield).

- Deprotection : Hydrazine hydrate in ethanol (reflux, 6 hours) liberates the primary amine, isolated as hydrochloride (91% purity after column chromatography).

Table 2: Comparative Solvent Effects in Phthalimide Coupling

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 83 |

| DMSO | 46.7 | 10 | 78 |

| THF | 7.5 | 24 | 41 |

Nitrile Reduction and Salt Formation

Cyanide Displacement

Industrial Production Considerations

Cost-Benefit Analysis

| Method | Raw Material Cost ($/kg) | Energy Intensity (kWh/kg) | E-Factor |

|---|---|---|---|

| Reductive Amination | 420 | 85 | 8.2 |

| Gabriel Synthesis | 380 | 72 | 6.1 |

| Nitrile Reduction | 510 | 94 | 9.8 |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

3,3-Difluoro-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and physicochemical properties of 3,3-difluoro-2-methylpropan-1-amine hydrochloride with analogous compounds:

Note: pKa and logP values are estimated based on substituent effects and literature trends .

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity reduces amine basicity more effectively than chlorine. For example, 3,3-difluoro-2-methylpropan-1-amine (pKa ~8.5) is less basic than its chloro analog (pKa ~9.0) .

- Trifluoro vs. Difluoro : The trifluoro compound (3,3,3-trifluoropropan-1-amine HCl) exhibits stronger electron withdrawal, further lowering basicity and increasing lipophilicity .

Stability and Analytical Data

- Storage : Fluorinated amine hydrochlorides (e.g., 3-fluoro Deschloroketamine HCl) are typically stable for ≥5 years at -20°C . Similar stability is expected for the target compound.

- Analytical Methods : RP-HPLC, as used for dosulepin HCl , could quantify the target compound and detect impurities like de-fluorinated byproducts.

Biological Activity

3,3-Difluoro-2-methylpropan-1-amine hydrochloride, with the molecular formula CHClFN and a molecular weight of 145.58 g/mol, is a fluorinated amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3,3-Difluoro-2-methylpropan-1-amine with hydrochloric acid. This process can be optimized in industrial settings using advanced techniques such as continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms increases its reactivity and binding affinity to various enzymes and receptors. This compound has been studied for its potential to inhibit certain biochemical pathways, particularly in microbial systems .

Target Interactions

Research indicates that related compounds within the same class (quinazolinone derivatives) exhibit broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa. These compounds can inhibit biofilm formation and reduce virulence factors at low concentrations without significantly affecting bacterial growth .

Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various bacterial strains. In vitro studies suggest that it can effectively disrupt quorum sensing mechanisms in pathogenic bacteria, which is crucial for their virulence .

| Bacterial Strain | Inhibition Concentration (μM) | Effect |

|---|---|---|

| Pseudomonas aeruginosa | 50 | Inhibition of biofilm formation |

| Escherichia coli | 25 | Reduced motility |

| Staphylococcus aureus | 30 | Decreased virulence |

Case Studies

- Study on Biofilm Inhibition : A study evaluated the effect of this compound on biofilm formation in Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm mass at concentrations as low as 50 μM, suggesting potential therapeutic applications in treating infections associated with biofilms .

- Quorum Sensing Inhibition : Another investigation demonstrated that this compound could interfere with the quorum sensing pathways of Pseudomonas aeruginosa, leading to diminished expression of virulence factors. This effect was observed at concentrations that did not inhibit bacterial growth, highlighting its potential as a non-toxic antimicrobial agent .

Q & A

Q. What are the optimal synthesis routes for 3,3-Difluoro-2-methylpropan-1-amine hydrochloride, and how are reaction conditions controlled to ensure purity?

The synthesis typically involves fluorination of a precursor amine followed by hydrochlorination. Key steps include:

- Fluorination : Introducing fluorine atoms via reagents like Selectfluor or DAST under anhydrous conditions .

- Hydrochlorination : Reacting the free amine with concentrated HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

- Purification : Recrystallization or column chromatography is used to achieve >95% purity. Reaction temperature (0–25°C) and stoichiometric control of HCl are critical to minimize by-products . Industrial-scale synthesis may employ continuous flow reactors for improved yield consistency .

Q. Which analytical methods are most effective for characterizing the structural and chemical properties of this compound?

- NMR Spectroscopy : , , and NMR confirm structural integrity, with fluorine atoms causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 142.1) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis : Ensures correct Cl and F content (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different experimental models?

Discrepancies often arise from variations in:

- Solvent systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter bioavailability .

- Biological assays : Standardize assays (e.g., enzyme inhibition IC) across models. For example, use recombinant enzymes to isolate target interactions from cellular noise .

- Concentration gradients : Perform dose-response curves (1 nM–100 µM) to identify non-linear effects .

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Kinetic Studies : Measure (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., monoamine oxidases) to model fluorine-mediated hydrogen bonding or steric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How do the fluorine atoms in this compound influence its pharmacokinetic properties and target binding efficiency?

- Electron-withdrawing effects : Fluorine increases amine pKa, reducing basicity and enhancing membrane permeability .

- Metabolic stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Target affinity : Fluorine’s van der Waals radius (1.47 Å) allows optimal fit into hydrophobic enzyme pockets (e.g., serotonin transporters), improving by 10–100× compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.